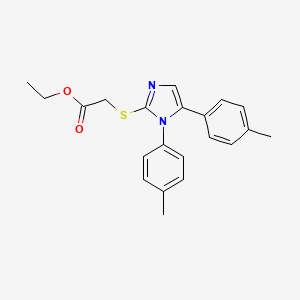

ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate

Description

Ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring a thioether-linked imidazole core substituted with para-tolyl groups. Its structure combines an ethyl acetate backbone with a 1,5-di-p-tolylimidazole moiety, which confers unique physicochemical properties.

Properties

IUPAC Name |

ethyl 2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-4-25-20(24)14-26-21-22-13-19(17-9-5-15(2)6-10-17)23(21)18-11-7-16(3)8-12-18/h5-13H,4,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCXYDWLYOLSST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate has various applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.

Industry: It is used in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Ethyl 2-((4-aminophenyl)thio)acetate and Ethyl 2-((3-aminophenyl)thio)acetate

These compounds, synthesized via reaction of chloroethylacetate with aminobenzenethiols in DMF/K₂CO₃, share the ethyl thioacetate backbone but lack the imidazole heterocycle . The amino group on the phenyl ring introduces polarity, enhancing solubility in polar solvents compared to the hydrophobic di-p-tolylimidazole group. Biological studies suggest such aminophenyl derivatives act as intermediates for chemosensitizing agents, though their activity is distinct from imidazole-based systems .

Bis{2-[(2-chloroethyl)thio]ethyl} ether

This sulfur-containing ether (CAS 63918-89-8) features chloroethylthioethyl groups linked via an ether bridge. The absence of aromaticity and presence of reactive chlorine atoms make it more volatile and hazardous .

Physicochemical and Functional Differences

Research Implications and Gaps

Synthetic Optimization : Adapting methods from to incorporate di-p-tolylimidazole thiols could improve yield and purity.

Biological Screening : Testing for kinase or protease inhibition, leveraging the imidazole moiety’s affinity for metal ions and hydrogen bonding.

Solubility Enhancement : Structural modifications (e.g., PEGylation) to counteract the lipophilicity imposed by the para-tolyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.